gamma - Decalactone - d4 gamma - Decalactone - d4
Brand Name: Vulcanchem
CAS No.: 1394230-29-5
VCID: VC0148616
InChI:
SMILES:
Molecular Formula: C10H14D4O2
Molecular Weight: 174.28

gamma - Decalactone - d4

CAS No.: 1394230-29-5

Cat. No.: VC0148616

Molecular Formula: C10H14D4O2

Molecular Weight: 174.28

Purity: 95% min.

* For research use only. Not for human or veterinary use.

gamma - Decalactone - d4 - 1394230-29-5

Specification

CAS No. 1394230-29-5
Molecular Formula C10H14D4O2
Molecular Weight 174.28

Introduction

Chemical Structure and Properties

Molecular Identity

Gamma-decalactone-d4 (CAS: 1394230-29-5) is a deuterated analog of gamma-decalactone. While conventional gamma-decalactone has the molecular formula C₁₀H₁₈O₂, the deuterated version substitutes four hydrogen atoms with deuterium (²H or D), resulting in a modified formula of C₁₀H₁₄D₄O₂. The compound maintains the cyclic ester (lactone) structure characteristic of its non-deuterated counterpart, while incorporating stable isotope labeling.

Physical Properties

The physical properties of gamma-decalactone-d4 largely mirror those of standard gamma-decalactone, with subtle differences arising from isotopic substitution. Conventional gamma-decalactone presents as a colorless to pale yellow liquid with these key properties:

PropertyValue
Molecular Weight~174.25 g/mol (versus 170.25 for non-deuterated)
Boiling PointApproximately 281°C (similar to standard form)
Density~0.95 g/mL at 25°C (with slight variation due to deuteration)
Vapor PressureApproximately 0.72 Pa at 25°C
Water Solubility~1.26 g/L at 20°C
LogP~3 at 25°C

Synthesis and Production Methods

Purification Standards

Analytical Applications

Role as Reference Standard

The primary application of gamma-decalactone-d4 lies in analytical chemistry, where it serves as an internal standard for quantitative analysis. Deuterated standards are particularly valuable in mass spectrometry-based techniques because:

  • They possess nearly identical chemical properties to their non-deuterated counterparts

  • They can be distinguished by mass spectrometers due to their different molecular weights

  • They allow for precise quantification through isotope dilution methods

Gamma-decalactone-d4 likely functions as an analytical reference standard for the quantification of gamma-decalactone in various matrices, particularly in food and beverage analysis, similar to how non-deuterated gamma-decalactone is used .

Mass Spectrometric Detection

Mass spectrometric analysis of gamma-decalactone yields characteristic fragmentation patterns. The primary peaks identified in the mass spectra of related compounds include fragments at m/z values of 168, 139, 125, 111, 98, 83, 70, 55, and 41 . The deuterated analog would show a predictable mass shift in these fragments, depending on which positions contain the deuterium atoms, facilitating discrimination between the labeled and unlabeled compounds.

Biological Significance and Metabolism

Metabolic Fate Studies

Deuterated compounds like gamma-decalactone-d4 are invaluable tools for studying the metabolic pathways of their non-deuterated counterparts. The research on standard gamma-decalactone metabolism provides context for understanding how the deuterated version might be utilized:

The metabolism of gamma-decalactone involves β-oxidation pathways, particularly through the action of acyl-CoA oxidase (Aox) enzymes. Studies with the yeast Yarrowia lipolytica have revealed that this organism possesses a five-gene family (POX1 to POX5) encoding different Aox enzymes involved in lactone metabolism .

Enzyme Kinetics and Isotope Effects

The deuteration of gamma-decalactone likely affects its metabolism due to the kinetic isotope effect. When hydrogen is replaced with deuterium at positions involved in rate-limiting steps of enzymatic reactions, the reaction rate typically decreases. This property makes deuterated compounds useful for:

  • Elucidating reaction mechanisms

  • Identifying rate-determining steps in metabolic pathways

  • Studying the stereochemistry of enzymatic reactions

Research with Y. lipolytica mutants has shown that different Aox enzymes play specific roles in gamma-decalactone metabolism. For example, mutants lacking the short-chain specific Aox (Aox3) showed altered patterns of lactone consumption . The deuterated analog could potentially serve as a tool to further investigate these enzymatic processes.

Comparative Analysis with Related Compounds

Structural Relatives

Gamma-decalactone belongs to a family of lactones that share structural similarities but exhibit distinct properties. The table below compares gamma-decalactone with structurally related compounds:

CompoundAlternative NomenclatureKey Characteristics
Gamma-decalactone5-Hexyldihydro-2(3H)-furanoneIntense peach aroma; widely used in food industry
Gamma-octalactone5-Butyldihydro-2(3H)-furanoneFruity aroma; less intense than gamma-decalactone
Gamma-nonalactone5-Pentyldihydro-2(3H)-furanoneSweet fruit aroma; applications in flavor compositions
3-Hydroxy-gamma-decalactone3-Hydroxy-5-hexyldihydro-2(3H)-furanoneIntermediate in gamma-decalactone metabolism
3-Decen-4-olide3-Hexyl-5H-furan-2-oneUnsaturated derivative formed during metabolism

The deuterated versions of these compounds, including gamma-decalactone-d4, would maintain similar structural relationships while exhibiting distinct mass spectrometric properties .

Metabolic Interconversions

Research on gamma-decalactone metabolism in Y. lipolytica has identified several related lactones that arise during biotransformation processes. These include 3-hydroxy-gamma-decalactone, 2-decen-4-olide, and 3-decen-4-olide . The formation of these compounds involves specific enzymatic steps in the β-oxidation pathway:

  • Gamma-decalactone formation: Initially produced from 4-hydroxydecanoic acid

  • 3-Hydroxy-gamma-decalactone: Forms through the activity of multifunctional enzymes (acyl-CoA hydratase and 3-hydroxy-acyl-CoA dehydrogenase)

  • Decenolides: Result from dehydration reactions in the pathway

The deuterated gamma-decalactone-d4 would potentially undergo similar transformations, though potentially at different rates due to isotope effects, yielding deuterated metabolites that could be distinguished by mass spectrometry .

Industrial and Research Applications

Analytical Quality Control

As an isotopically labeled compound, gamma-decalactone-d4 likely serves important functions in quality control applications for:

  • Food and beverage analysis, particularly in quantifying natural flavoring compounds

  • Fragrance industry quality assessment

  • Environmental monitoring of flavor compounds

The compound enables precise quantification of gamma-decalactone in complex matrices using isotope dilution mass spectrometry techniques, where the deuterated internal standard compensates for variations in recovery and instrument response .

Metabolomic Research

Deuterated compounds like gamma-decalactone-d4 play valuable roles in metabolomic research, allowing scientists to:

  • Track specific metabolic pathways

  • Determine the origin of metabolites in complex biological systems

  • Study the kinetics of metabolic transformations

In the context of gamma-decalactone metabolism, researchers studying the role of β-oxidation enzymes in Y. lipolytica have identified the importance of specific acyl-CoA oxidases in determining metabolic flux . Deuterated substrates could potentially enhance such investigations by allowing more precise tracking of metabolic intermediates.

Hazard ClassificationDescriptionReference
GHS ClassificationGHS07 (Warning)
Hazard StatementsH315-H319-H402-H335 (Skin and eye irritation, harmful to aquatic life, may cause respiratory irritation)
Risk Statements36/37/38 (Irritating to eyes, respiratory system and skin)
WGK Germany3 (Severe hazard to waters)

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